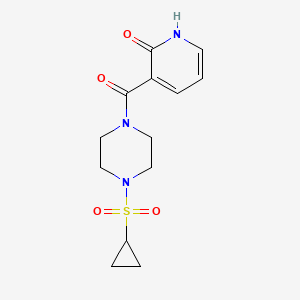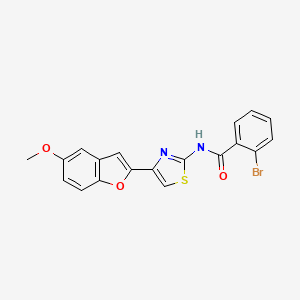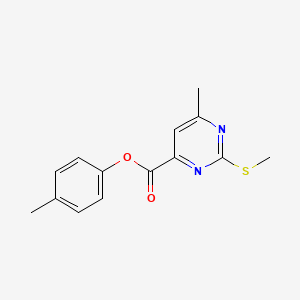
3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, also known as CSPC, is a chemical compound that has been widely studied for its potential therapeutic applications. CSPC belongs to the class of piperazine derivatives and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition for Anticancer Applications
A study by Sławiński et al. (2013) demonstrated the synthesis of heterocyclic 4-substituted pyridine-3-sulfonamides, which were investigated as inhibitors of zinc enzyme carbonic anhydrase (CA), including cytosolic CA I and II, and tumor-associated isozymes CA IX and XII. These compounds, including structures similar to “3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one,” exhibited significant inhibitory activity against these isozymes, suggesting potential applications in anticancer therapy due to their ability to inhibit tumor-associated enzymes (Sławiński et al., 2013).
Drug Delivery Systems
Mattsson et al. (2010) explored the self-assembly and inclusion of mono-substituted pyrenyl derivatives within a water-soluble metalla-cage for drug delivery purposes. Compounds structurally related to “3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one” were included, highlighting the potential of such structures in creating water-soluble compounds that can encapsulate hydrophobic drugs for targeted delivery, with applications in cancer treatment (Mattsson et al., 2010).
Synthesis and Biological Activity
The synthesis and antimicrobial studies of new pyridine derivatives, as researched by Patel and Agravat (2009), demonstrate the antimicrobial potential of compounds with structural elements similar to “3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one.” These compounds exhibited considerable antibacterial activity, indicating their relevance in the development of new antimicrobial agents (Patel & Agravat, 2009).
Antifungal Activity
Darandale et al. (2013) reported on the novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings, evaluating their antifungal activity. The synthesized compounds, sharing core structural features with “3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one,” showed moderate to good antifungal activity against various fungal strains, including Aspergillus flavus and Cryptococcus neoformans. This suggests potential applications in developing new antifungal agents (Darandale et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell growth and differentiation .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This results in the disruption of cell signaling pathways that are mediated by the RET protein .
Biochemical Pathways
The inhibition of the RET protein affects several biochemical pathways. Primarily, it disrupts the RET signaling pathway , which is involved in cell growth and differentiation . The downstream effects of this disruption can lead to the inhibition of cell proliferation, particularly in cells that have certain RET mutations .
Pharmacokinetics
The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL . It is insoluble in water . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation . This is particularly effective in cells that have certain RET mutations . In in vivo studies, the compound has been shown to effectively inhibit the growth of tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used . Furthermore, its stability may be affected by storage conditions . The compound should be stored at 4°C for optimal stability .
Propriétés
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c17-12-11(2-1-5-14-12)13(18)15-6-8-16(9-7-15)21(19,20)10-3-4-10/h1-2,5,10H,3-4,6-9H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRWTEKWVJFZTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2773808.png)
![ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2773812.png)
![N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2773813.png)

![N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2773816.png)
![6-(Bromomethyl)benzo[d]thiazole](/img/structure/B2773817.png)
![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2773818.png)

![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2773822.png)
![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2773823.png)


![1-(3-bromophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2773828.png)
![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2773830.png)